N-Methyl-N-(phenylethynyl)methanesulfonamide
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Overview
Description
N-Methyl-N-(phenylethynyl)methanesulfonamide is an organic compound with the molecular formula C10H11NO2S. It is a member of the ynamide family, which are compounds containing a nitrogen atom bonded to an alkyne group. This compound is known for its unique reactivity and stability, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(phenylethynyl)methanesulfonamide can be synthesized through a copper-catalyzed aerobic oxidative cross-dehydrogenative coupling reaction between secondary amides and terminal alkynes. This reaction is carried out at room temperature with the aid of ligands and 3 Å molecular sieves . Another method involves the reaction of N-phenylmethanesulfonamide with phenylacetylene under specific conditions .
Industrial Production Methods
The industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(phenylethynyl)methanesulfonamide undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the phenylethynyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
N-Methyl-N-(phenylethynyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-(phenylethynyl)methanesulfonamide involves its unique reactivity due to the presence of the phenylethynyl group. This group can undergo nucleophilic addition and oxidation reactions, leading to the formation of various biologically active molecules . The compound’s molecular targets and pathways include interactions with nucleophilic sites and the formation of zwitterionic anionic intermediates .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitro-N-(phenylethynyl)benzenesulfonamide: Similar in structure but contains a nitro group, which affects its reactivity and applications.
N-Phenylmethanesulfonamide: Lacks the phenylethynyl group, resulting in different chemical properties and reactivity.
Uniqueness
N-Methyl-N-(phenylethynyl)methanesulfonamide is unique due to its combination of stability and reactivity, making it a valuable compound in organic synthesis. Its ability to undergo oxidation and substitution reactions efficiently sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethynyl)methanesulfonamide |
InChI |
InChI=1S/C10H11NO2S/c1-11(14(2,12)13)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
CFPTUHOFYVFNQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC1=CC=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
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